molecular formula C8H6ClN3 B14845176 5-Chloro-1,6-naphthyridin-3-amine

5-Chloro-1,6-naphthyridin-3-amine

Cat. No.: B14845176
M. Wt: 179.60 g/mol
InChI Key: ITEKKOHZQORKGW-UHFFFAOYSA-N
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Description

5-Chloro-1,6-naphthyridin-3-amine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-Chloro-1,6-naphthyridin-3-amine involves the reaction of 4-amino-2-chloronicotinonitrile with Grignard reagents. This method is practical and scalable, allowing for the construction of various derivatives . The reaction typically proceeds through addition, acidolysis, and cyclocondensation steps, yielding the desired product in moderate-to-good yields.

Industrial Production Methods

The industrial production of this compound often involves large-scale synthesis using similar methods as described above. The robustness and applicability of these synthetic routes have been proven on a 100-gram scale, making it feasible for preclinical development and other industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,6-naphthyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various naphthyridine oxides, while substitution reactions can produce a wide range of functionalized naphthyridines .

Scientific Research Applications

5-Chloro-1,6-naphthyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1,6-naphthyridin-3-amine involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor, interfering with signaling pathways involved in cell growth and proliferation. This makes it a promising candidate for anticancer drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1,6-naphthyridin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

5-chloro-1,6-naphthyridin-3-amine

InChI

InChI=1S/C8H6ClN3/c9-8-6-3-5(10)4-12-7(6)1-2-11-8/h1-4H,10H2

InChI Key

ITEKKOHZQORKGW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1N=CC(=C2)N)Cl

Origin of Product

United States

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